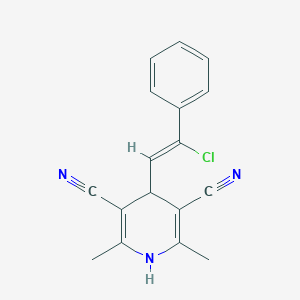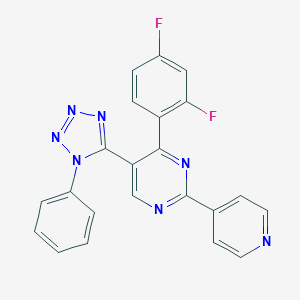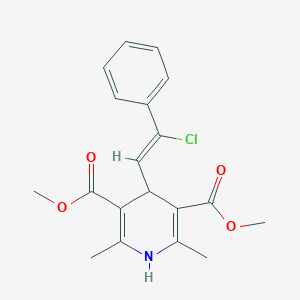![molecular formula C19H22O5 B396813 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione](/img/structure/B396813.png)
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a complex organic compound with a unique structure that includes tert-butoxy, dihydroxy, and methyl groups attached to an anthracenedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,4-dihydroxyanthraquinone with tert-butyl bromide in the presence of a base, followed by methylation and reduction steps to achieve the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The anthracenedione core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups yields quinones, while reduction of the anthracenedione core produces anthracene derivatives.
科学研究应用
5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its quinone derivatives can generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. The compound may also inhibit key enzymes involved in cellular processes, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione, known for its use in dye production.
Anthracene: A simpler aromatic hydrocarbon with applications in the production of dyes and organic semiconductors.
Quinones: A class of compounds with similar oxidative properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butoxy and dihydroxy groups, in particular, provide unique sites for chemical modification and interaction with biological targets.
属性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4g/mol |
IUPAC 名称 |
5,8-dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O5/c1-9-7-10-14(13(8-9)24-19(2,3)4)18(23)16-12(21)6-5-11(20)15(16)17(10)22/h5-6,8,10,13-14,20-21H,7H2,1-4H3 |
InChI 键 |
KQBFSZVDTUWIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(C2C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)OC(C)(C)C |
规范 SMILES |
CC1=CC(C2C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-pyrazol-1-yl}pyridine](/img/structure/B396731.png)
![2-{4-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B396732.png)
![1-(3-bromophenyl)-2-(4-methylphenyl)-4,5-dihydro-2H-benzo[e]indazole](/img/structure/B396733.png)
![1-(4-Chlorophenyl)-3-[(3,4-dimethoxyphenyl)sulfanyl]-3-phenyl-1-propanone](/img/structure/B396734.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B396735.png)
amino]acetic acid](/img/structure/B396740.png)

![4-[2-Chloro-2-(4-ethylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396746.png)
![4-[2-Chloro-2-(4-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396747.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B396750.png)

![Dimethyl 4-[2-chloro-2-(4-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B396754.png)

![4-{4-(3-chlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinyl}morpholine](/img/structure/B396759.png)
